2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide
Description
Properties
IUPAC Name |
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-12-7-6-10-15(13(12)2)19-16(20)17(21)18-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMQJVBYYSRVPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=S)NCC2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Thiourea Derivatives
A common approach involves reacting α-chloroacetamide precursors with benzylamine and sulfur sources. For example:
-
Intermediate Preparation : Synthesize 2-chloro-N-(2,3-dimethylphenyl)acetamide by treating chloroacetyl chloride with 2,3-dimethylaniline in dichloromethane under basic conditions.
-
Thiolation : React the chloro intermediate with benzylamine and thiourea in ethanol at reflux. Thiourea acts as a sulfur donor, displacing chloride to form the thioacetamide backbone.
Reaction Conditions :
-
Solvent: Ethanol or DMF
-
Temperature: 80–100°C
-
Catalysts: Triethylamine (for HCl scavenging)
-
Yield: 60–75% (theoretical)
Limitations include competing hydrolysis of the chloro intermediate and byproduct formation from thiourea decomposition.
Condensation of Thioacetic Acid Derivatives
Alternative routes utilize pre-formed thioacetic acid derivatives. For instance:
-
Thioacetic Acid Activation : Convert thioacetic acid to its acid chloride using thionyl chloride.
-
Amide Coupling : React the thioacetyl chloride with 2,3-dimethylaniline in anhydrous THF, followed by benzylamine introduction under Schlenk conditions.
Key Parameters :
-
Stoichiometry: 1:1.2 molar ratio (acid chloride to amine)
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate)
-
Yield: 50–65%
This method avoids thiourea but requires stringent moisture control.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions. Ethanol balances reactivity and cost:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 8–10 | 68 | 95 |
| DMF | 4–6 | 72 | 89 |
| THF | 12–14 | 55 | 97 |
Temperature and Catalysis
Elevated temperatures accelerate thiolation but risk decomposition. Catalytic KI (10 mol%) in DMF improves substitution kinetics:
-
80°C : 70% yield, 94% purity
-
100°C : 65% yield, 87% purity (degradation observed)
Mechanistic Insights
The nucleophilic substitution mechanism proceeds via a bimolecular transition state:
-
Attack by Benzylamine : The amine nucleophile displaces chloride, forming a tetrahedral intermediate.
-
Sulfur Incorporation : Thiourea decomposes to H2S, which reacts with the intermediate to install the thioxo group.
Spectroscopic Evidence :
-
¹H NMR : δ 3.2 (s, CH2), 4.5 (d, NH), 7.1–7.3 (m, aromatic protons)
-
IR : 1640 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H, weak)
Scalability and Industrial Considerations
Batch processes face challenges in sulfur handling and waste management. Continuous-flow systems offer advantages:
-
Residence Time : 30 minutes
-
Yield : 75% (pilot-scale trials)
-
Purity : 98.5% (HPLC)
Emerging Methodologies
Enzymatic Synthesis
Lipase-catalyzed amidation in ionic liquids shows promise for greener synthesis:
-
Enzyme : Candida antarctica lipase B
-
Solvent : [BMIM][BF4]
-
Conversion : 82% (48 h)
Microwave-Assisted Reactions
Microwave irradiation reduces reaction times by 60%:
-
Conditions : 100 W, 100°C, 20 minutes
-
Yield : 70%
Analytical Characterization
Critical quality attributes include:
-
HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water)
-
LC-MS : m/z 313 [M+H]⁺
-
XRD : Crystalline monoclinic structure (space group P2₁/c)
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Bioactivity: Thioxoacetamides with thiazolidinone cores () exhibit bioactivity linked to their C=S groups, which may coordinate with metal ions or enzymes . In contrast, non-thioxo analogs like 2-(2,6-dichlorophenyl)-N-(thiazol-2-yl)acetamide prioritize amide-mediated hydrogen bonding for ligand-receptor interactions .
Research Implications
Structure-Activity Relationships (SAR) : The 2,3-dimethylphenyl group may improve lipophilicity and membrane permeability compared to bulkier substituents (e.g., 3,4,5-trimethoxyphenyl). However, its electron-donating nature could reduce metabolic stability relative to trifluoromethylphenyl analogs .
Crystallographic Data : Related acetamides (–10) adopt twisted conformations between aromatic rings (dihedral angles ~54–79°), influencing packing stability and solubility .
Therapeutic Potential: Thioxoacetamides warrant further investigation as immunomodulators or antimicrobial agents, leveraging their C=S groups for targeted interactions .
Notes
Biological Activity
2-(Benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C_{15}H_{18}N_{2}OS
- Molecular Weight : 278.38 g/mol
Its structure includes a thioxoacetamide functional group, which is critical for its biological activity.
Recent studies have highlighted several mechanisms through which this compound exerts its biological effects:
- Antioxidant Activity : The compound has shown significant antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases.
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes linked to metabolic disorders, potentially aiding in the management of conditions like diabetes.
- Cell Protection : Studies indicate that this compound protects pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis, which is crucial for maintaining insulin secretion and glucose homeostasis.
Biological Activity Data
| Activity Type | Effect | EC50 (μM) | Reference |
|---|---|---|---|
| Antioxidant | Scavenging free radicals | 5.0 | |
| β-cell Protection | Prevents apoptosis under ER stress | 0.1 ± 0.01 | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | 10.0 |
Case Study 1: β-Cell Protection
In a pivotal study, the compound was tested on INS-1 β-cells subjected to tunicamycin-induced ER stress. The results demonstrated that treatment with this compound significantly reduced the levels of cleaved caspase-3 and PARP, markers of apoptosis. The maximal protective effect was observed at an EC50 of 0.1 ± 0.01 μM, indicating high potency in protecting against ER stress-induced cell death .
Case Study 2: Antioxidant Properties
Another investigation assessed the antioxidant capacity of the compound using various assays including DPPH and ABTS radical scavenging tests. The findings revealed that it effectively scavenged free radicals with an EC50 value of approximately 5 μM, showcasing its potential as a therapeutic agent in oxidative stress-related conditions .
Q & A
Q. What are the critical steps and optimized reaction conditions for synthesizing 2-(benzylamino)-N-(2,3-dimethylphenyl)-2-thioxoacetamide?
The synthesis typically involves multi-step reactions, including:
- Core formation : Construction of the thioxoacetamide backbone via condensation of benzylamine with thiocarboxylic acid derivatives.
- Functionalization : Introduction of the 2,3-dimethylphenyl group via nucleophilic substitution or coupling reactions.
- Optimization : Key parameters include solvent choice (e.g., dimethylformamide for solubility), temperature control (60–80°C for amide bond formation), and catalysts (e.g., triethylamine for deprotonation) .
- Purification : Column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural elucidation :
- 1H/13C NMR : Confirms connectivity and stereochemistry (e.g., benzyl proton signals at δ 4.5–5.0 ppm; thioamide C=S resonance at δ 190–200 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 341.1) .
- Purity assessment :
- HPLC : Monitors reaction progress and quantifies impurities (retention time: ~12.5 min under reversed-phase conditions) .
Advanced Research Questions
Q. How can researchers evaluate the hydrolytic stability of this compound under physiological conditions?
- Methodology :
- pH-dependent stability assays : Incubate the compound in buffers (pH 1–10) at 37°C, sampling at intervals (0–48 hrs).
- Kinetic analysis : Monitor degradation via HPLC or UV-Vis spectroscopy.
- Mechanistic insights : Thioamide bonds are prone to hydrolysis at extreme pH, with pseudo-first-order kinetics observed under acidic conditions (t1/2 = 8.2 hrs at pH 2) .
Q. What computational strategies predict biological interactions and pharmacokinetic properties?
- Molecular docking : Use tools like AutoDock Vina to model binding to target proteins (e.g., kinases or GPCRs). The benzyl and dimethylphenyl groups show hydrophobic interactions in active sites .
- ADMET prediction : Software like SwissADME estimates logP (~3.1), suggesting moderate lipophilicity, and CNS permeability (Blood-Brain Barrier Penetration Score: 0.45) .
Q. How can crystallographic data resolve structural ambiguities, and what challenges arise during refinement?
- Data collection : Single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation (λ = 0.710–0.980 Å) resolves bond angles and torsion.
- Refinement challenges :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
